molecular formula C21H15N3O3S B2828573 N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide CAS No. 1211262-57-5

N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2828573
CAS RN: 1211262-57-5
M. Wt: 389.43
InChI Key: KQNBSKPTIZEKLM-UHFFFAOYSA-N
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Description

“N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound. It is a derivative of indole, which is a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Synthesis Analysis

The synthesis of this compound involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This compound is then treated with diphosphorus pentasulfide in anhydrous toluene to obtain the corresponding thioamide .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3358 cm-1 (NH) and 1241 cm-1 (C=S) . Its 1H NMR spectrum (DMSO-d6) shows various peaks, including 6.68–6.70 m (1H, 4′-H), 7.31 d (1H, 3′-H, J = 3.6 Hz), 7.42 d (1H, 5-H, J = 8.5 Hz), 7.55 s (1H, 7-H), 7.61 d (1H, 5′-H, J = 0.9 Hz), 8.08 d (1H, 4-H, J = 8.4 Hz), 8.27 s (1H, NH), 9.26 s (1H) .

Scientific Research Applications

Synthesis and Reactivity

Research has been conducted on the synthesis and reactivity of compounds structurally related to "N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide". The synthesis of such compounds often involves the coupling of amines with furan-2-carbonyl chloride, followed by treatments with P2S5 in anhydrous conditions to obtain the corresponding thioamide. These compounds are then subjected to electrophilic substitution reactions including nitration, bromination, formylation, and acylation (А. Aleksandrov & М. М. El’chaninov, 2017; M. M. El’chaninov & А. Aleksandrov, 2017).

Biological Activities

Several studies have focused on the biological activities of benzo[d]thiazole-2-carboxamide derivatives. A particular study designed and synthesized a novel series of these derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Some compounds showed moderate to excellent potency against cancer cell lines with high EGFR expression and weak cytotoxic effects against cells with low EGFR expression, highlighting their potential as EGFR inhibitors and anticancer agents (Lan Zhang et al., 2017).

Antimicrobial Activity

Another research avenue for related compounds includes antimicrobial activities. For instance, a thiazole-based heterocyclic amide showed good antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi, suggesting potential for pharmacological and medical applications (Sukriye Cakmak et al., 2022).

Electrophilic Substitution Reactions

Research into the electrophilic substitution reactions of these compounds has provided insights into their chemical reactivity. Such studies are crucial for understanding how these compounds can be further modified and utilized in various scientific applications (A. Aleksandrov et al., 2019).

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-19(20-23-15-4-1-2-6-18(15)28-20)22-14-8-7-13-9-10-24(16(13)12-14)21(26)17-5-3-11-27-17/h1-8,11-12H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNBSKPTIZEKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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